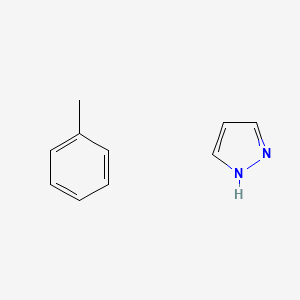










|
REACTION_CXSMILES
|
[OH-].[Na+].[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C[NH:11][NH2:12]>O>[NH:11]1[CH:9]=[CH:3][CH:4]=[N:12]1.[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,5.6|
|


|
Name
|
DFAAE-toluene
|
|
Quantity
|
0.11 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
375 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
monomethylhydrazine
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring, to −10° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 2000-ml three-neck flask was equipped with a dropping funnel
|
|
Type
|
CUSTOM
|
|
Details
|
a thermometer and sealed under a nitrogen balloon
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
was set to −15° C
|
|
Type
|
ADDITION
|
|
Details
|
was gradually dropped into the flask through the dropping funnel in such a manner that the inside temperature of the flask
|
|
Type
|
CUSTOM
|
|
Details
|
did not exceed −10° C
|
|
Type
|
STIRRING
|
|
Details
|
After completion of the dropping, the solution was kept stirred for 1 hour at −12° C
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The inside temperature of the flask was then raised to 0° C
|
|
Type
|
CUSTOM
|
|
Details
|
The thus-obtained solution was separated with the addition of 400 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was recovered by a separatory funnel
|
|
Type
|
WASH
|
|
Details
|
washed with 400 ml of water
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1N=CC=C1.C1(=CC=CC=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |